molecular formula C21H17ClN4O3 B2858705 3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-70-3

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2858705
CAS RN: 921580-70-3
M. Wt: 408.84
InChI Key: XDRLONPJFJPQCM-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact molecular structure of “3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is not specified in the sources I found.

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidines have been studied for their potential as anticancer agents. The structural similarity of this compound to other pyrido[2,3-d]pyrimidines suggests it may inhibit certain kinases involved in cell cycle regulation . This inhibition can lead to the arrest of cancer cell proliferation and induce apoptosis, making it a candidate for cancer therapy research.

Antimicrobial Properties

Compounds within this class have shown antimicrobial activities. The presence of the benzyl and chlorophenyl groups may enhance the compound’s ability to interact with bacterial enzymes or DNA, leading to the development of new antibiotics .

Anti-Inflammatory and Analgesic Effects

Pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. Research into this compound could explore its effectiveness in reducing inflammation and pain, potentially leading to new treatments for conditions like arthritis .

Antihistaminic Potential

The compound’s structure indicates possible antihistaminic activity, which could be beneficial in treating allergic reactions. Investigating this application could contribute to the creation of novel antihistamines .

Hypotensive Applications

Some pyrido[2,3-d]pyrimidines have hypotensive effects, which could make this compound a candidate for developing new antihypertensive drugs. Its unique structure might offer advantages over existing medications .

Neuroprotective Effects

The neuroprotective potential of pyrido[2,3-d]pyrimidines is another area of interest. This compound could be researched for its ability to protect neuronal cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Given the broad biological activity of pyrido[2,3-d]pyrimidines, this compound could be explored for its antiviral properties, especially against RNA viruses that share similar replication mechanisms with the compound’s target pathways .

Cardiovascular Disease Research

The compound’s potential effects on cardiovascular health can be an important research area. Its impact on heart muscle cells and blood vessels could lead to insights into treating heart disease .

Mechanism of Action

These compounds have been designed as novel CDK2 targeting compounds . They inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More research is needed to fully understand its mechanism of action, efficacy, and safety profile.

properties

IUPAC Name

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-25-12-14(19(27)23-16-10-6-5-9-15(16)22)17-18(25)20(28)26(21(29)24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLONPJFJPQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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